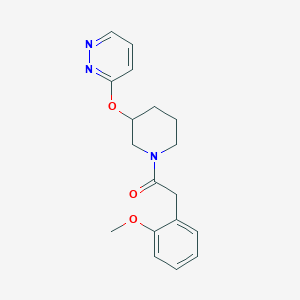

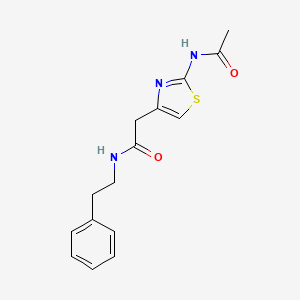

![molecular formula C15H17F3N2O4 B2372467 3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1396624-88-6](/img/structure/B2372467.png)

3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea is a useful research compound. Its molecular formula is C15H17F3N2O4 and its molecular weight is 346.306. The purity is usually 95%.

BenchChem offers high-quality 3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Acyl-CoA: Cholesterol O-acyltransferase

A study by Tanaka et al. (1998) demonstrated the synthesis and evaluation of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea derivatives for their ability to inhibit acyl-CoA: cholesterol O-acyltransferase (ACAT). These compounds showed potential in lowering plasma cholesterol levels, with compound 3aq identified as a potent ACAT inhibitor, exhibiting excellent hypocholesterolemic effects without toxicity to adrenal glands in dogs (Tanaka et al., 1998).

Synthesis and Complex Formation

Another research by Ohkanda et al. (1993) focused on the synthesis and iron(III) complex-forming tendency of N-hydroxyamide-containing heterocycles. The study explored the reaction of N-(benzyloxy)urea with various compounds under acidic conditions, leading to the synthesis of heterocycles that form complexes with iron(III), although with lower stability constants compared to natural ferrioxamine B (Ohkanda et al., 1993).

Eco-Friendly Multicomponent Reaction Catalysis

Brahmachari and Banerjee (2014) developed a highly efficient multicomponent one-pot synthesis of pharmaceutically interesting heterocycles using commercially available urea as an organo-catalyst. This approach synthesized diverse functionalized compounds in an environmentally benign manner, highlighting the role of urea in catalyzing eco-friendly reactions (Brahmachari & Banerjee, 2014).

High Thermal and Chemical Stability in Metal–Organic Frameworks

Colombo et al. (2011) reported on the synthesis of pyrazolate-bridged metal–organic frameworks with exceptional thermal and chemical stability, showcasing their potential in catalytic processes and other applications requiring stability under extreme conditions (Colombo et al., 2011).

Urea-Functionalized Molecular Prism for Catalysis

Howlader et al. (2016) described the synthesis of a urea-functionalized self-assembled molecular prism, which was employed as an effective catalyst for Michael and Diels-Alder reactions in water. This work highlights the utility of urea-functionalized structures in heterogeneous catalysis, offering insights into their potential for aqueous-phase reactions (Howlader et al., 2016).

properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O4/c16-15(17,18)8-20(11-3-5-22-6-4-11)14(21)19-10-1-2-12-13(7-10)24-9-23-12/h1-2,7,11H,3-6,8-9H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZVMKSPDJOFRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372385.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372387.png)

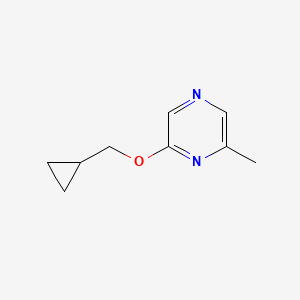

![1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2372388.png)

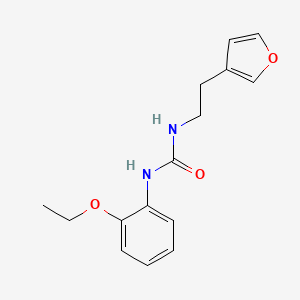

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2372393.png)

![N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2372394.png)

![(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2372396.png)

![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)